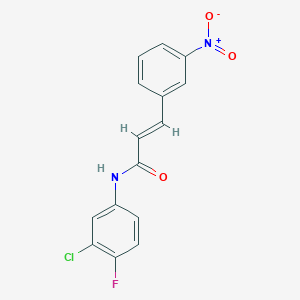

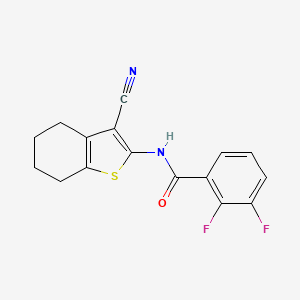

![molecular formula C19H19N3O3 B5845762 N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5845762.png)

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound known for its applications in scientific research, particularly in the field of monoclonal antibody production. This compound has been found to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Métodos De Preparación

The synthesis of N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple stages. One method includes the reaction of (S)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid with 4-((4-(dimethylamino)phenyl)azo)benzoic acid succinimidyl ester in the presence of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20°C for 6 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane for 1 hour .

Análisis De Reacciones Químicas

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino and pyrrolidinyl groups.

Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

Monoclonal Antibody Production: It has been shown to increase monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels.

Protein Labeling: The compound is used for labeling proteins or peptides through their amino groups by forming stable peptide bonds.

Fluorescent Studies: Its fluorescent properties make it an ideal long-wavelength quencher, and it has been utilized as an acceptor chromophore in FRET studies.

Mecanismo De Acción

The mechanism by which N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects involves several molecular targets and pathways:

Cell Growth Suppression: The compound suppresses cell growth, which is beneficial for increasing monoclonal antibody production.

Glucose Uptake and ATP Levels: It increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels, which are crucial for efficient monoclonal antibody production.

Galactosylation Suppression: The compound also suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic monoclonal antibodies.

Comparación Con Compuestos Similares

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:

2,5-Dimethylpyrrole Derivatives: These derivatives have been found to be effective in monoclonal antibody production and can be structurally optimized for improved production and quality control.

4-[4-(Dimethylamino)phenylazo]benzoic Acid N-succinimidyl Ester: This compound is used for labeling proteins or peptides and has similar applications in fluorescent studies.

The uniqueness of this compound lies in its ability to improve monoclonal antibody production while also controlling the level of galactosylation for N-linked glycans .

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-21(2)15-8-6-14(7-9-15)20-19(25)13-4-3-5-16(12-13)22-17(23)10-11-18(22)24/h3-9,12H,10-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEXAXXRRLPMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

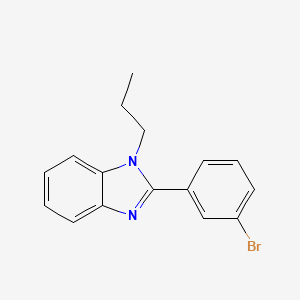

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)

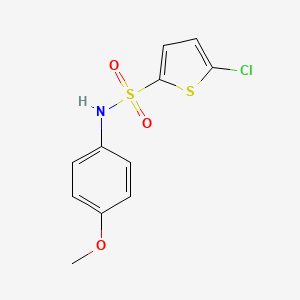

![methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate](/img/structure/B5845695.png)

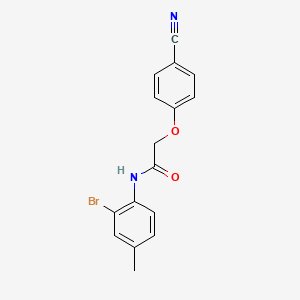

![N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845699.png)

![1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5845702.png)

![N-[(3,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5845710.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)

![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)

![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)